2H-Phthalazin-1-one, 4-(piperidine-1-carbonyl)-
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Overview
Description
4-(PIPERIDINOCARBONYL)-1(2H)-PHTHALAZINONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a phthalazinone core structure with a piperidinocarbonyl substituent. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(PIPERIDINOCARBONYL)-1(2H)-PHTHALAZINONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a phthalic anhydride derivative, the compound can be synthesized through a series of reactions involving nucleophilic substitution and cyclization .
Industrial Production Methods
In an industrial setting, the production of 4-(PIPERIDINOCARBONYL)-1(2H)-PHTHALAZINONE may involve large-scale batch reactions using optimized catalysts and solvents to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(PIPERIDINOCARBONYL)-1(2H)-PHTHALAZINONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its pharmacological properties.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
4-(PIPERIDINOCARBONYL)-1(2H)-PHTHALAZINONE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(PIPERIDINOCARBONYL)-1(2H)-PHTHALAZINONE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phthalazinone derivatives and piperidine-containing molecules. Examples are:
- 4-Hydroxy-2-pyridone
- Piperidine-2,4-dione derivatives
Uniqueness
What sets 4-(PIPERIDINOCARBONYL)-1(2H)-PHTHALAZINONE apart is its unique combination of the phthalazinone core with a piperidinocarbonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H15N3O2 |
---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
4-(piperidine-1-carbonyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C14H15N3O2/c18-13-11-7-3-2-6-10(11)12(15-16-13)14(19)17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-9H2,(H,16,18) |
InChI Key |
YQAJAZUFSAJTSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NNC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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